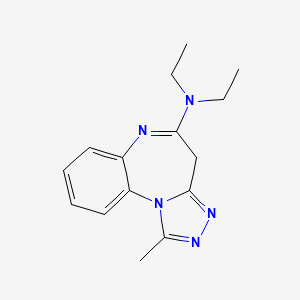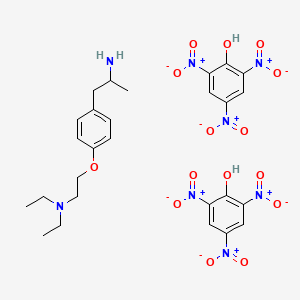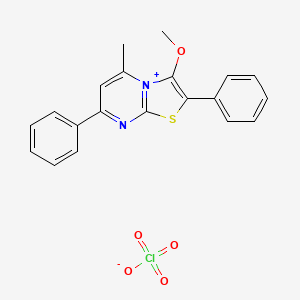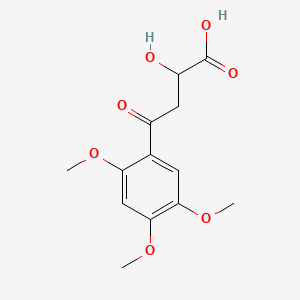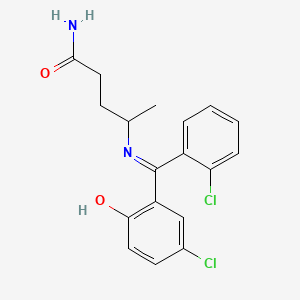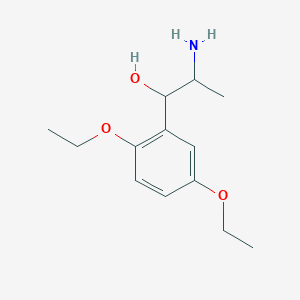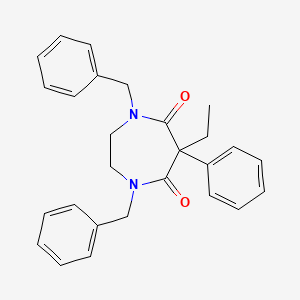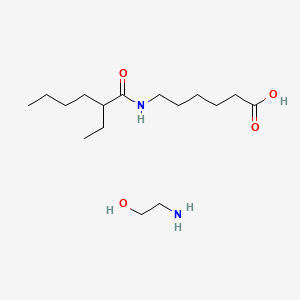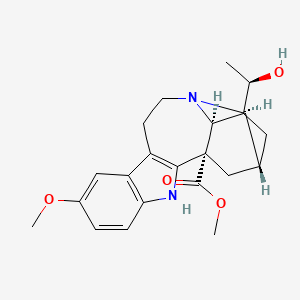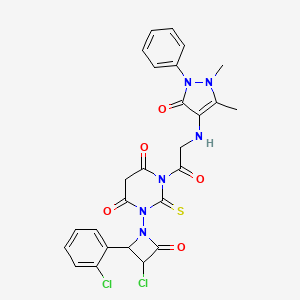
Pentanamide, 5-mercapto-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanamide, 5-mercapto-N-phenyl-: is an organic compound with the molecular formula C11H15NOS It is a derivative of pentanamide, featuring a mercapto group (-SH) and a phenyl group (-C6H5) attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pentanamide, 5-mercapto-N-phenyl- typically involves the amidation reaction between pentanoic acid derivatives and aniline. One common method includes the reaction of 5-mercapto-pentanoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of Pentanamide, 5-mercapto-N-phenyl- can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where the reactants are passed over a catalyst bed at elevated temperatures. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to obtain high-purity Pentanamide, 5-mercapto-N-phenyl-.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pentanamide, 5-mercapto-N-phenyl- can undergo oxidation reactions where the mercapto group is converted to a sulfonic acid group (-SO3H) using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine derivative using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Electrophiles such as halogens, nitrating agents, sulfonating agents, typically in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 5-sulfonyl-N-phenyl-pentanamide.
Reduction: 5-mercapto-N-phenyl-pentanamine.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Pentanamide, 5-mercapto-N-phenyl- is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. The mercapto group can interact with thiol-containing enzymes, making it useful in enzyme inhibition studies.
Medicine: Pentanamide, 5-mercapto-N-phenyl- has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis and surface coatings.
Mechanism of Action
The mechanism of action of Pentanamide, 5-mercapto-N-phenyl- involves its interaction with molecular targets through its mercapto and phenyl groups. The mercapto group can form covalent bonds with thiol-containing proteins, leading to enzyme inhibition or modification of protein function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Pentanamide, N-phenyl-: Lacks the mercapto group, resulting in different reactivity and applications.
5-Mercapto-pentanoic acid: Lacks the phenyl group, affecting its ability to interact with aromatic residues in proteins.
N-Phenyl-5-sulfonyl-pentanamide:
Uniqueness: Pentanamide, 5-mercapto-N-phenyl- is unique due to the presence of both the mercapto and phenyl groups. This combination of functional groups provides a versatile platform for chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
670233-81-5 |
|---|---|
Molecular Formula |
C11H15NOS |
Molecular Weight |
209.31 g/mol |
IUPAC Name |
N-phenyl-5-sulfanylpentanamide |
InChI |
InChI=1S/C11H15NOS/c13-11(8-4-5-9-14)12-10-6-2-1-3-7-10/h1-3,6-7,14H,4-5,8-9H2,(H,12,13) |
InChI Key |
AGRMYYLOBIRRKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





